molecular formula C9H15NO2 B1373191 Tert-butyl 2-cyano-2,2-dimethylacetate CAS No. 75235-66-4

Tert-butyl 2-cyano-2,2-dimethylacetate

Cat. No.: B1373191
CAS No.: 75235-66-4
M. Wt: 169.22 g/mol
InChI Key: GESJVZLQSJGIES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-cyano-2,2-dimethylacetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acetate with a cyanide source under basic conditions . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyano-2,2-dimethylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives.

    Hydrolysis: 2-cyano-2-methylpropanoic acid and tert-butyl alcohol.

    Reduction: 2-amino-2-methylpropanoic acid.

Scientific Research Applications

Tert-butyl 2-cyano-2,2-dimethylacetate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-2,2-dimethylacetate involves its reactivity with various nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the carbon adjacent to it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to create new compounds .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl cyanoacetate
  • Methyl 2-cyano-2,2-dimethylacetate
  • Ethyl 2-cyano-2,2-dimethylacetate

Uniqueness

Tert-butyl 2-cyano-2,2-dimethylacetate is unique due to its specific structural features, such as the presence of both a tert-butyl ester and a cyano group. These functional groups confer distinct reactivity and stability, making it a valuable intermediate in organic synthesis .

Biological Activity

Tert-butyl 2-cyano-2,2-dimethylacetate (CAS Number: 53834489) is an organic compound notable for its diverse biological activities. This compound, characterized by the molecular formula C9H15NO2C_9H_{15}NO_2, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a tert-butyl group attached to a cyano group and a dimethylacetate moiety. This configuration contributes to its unique reactivity and biological interactions. The presence of the cyano group is particularly significant as it can facilitate various nucleophilic reactions, making it a versatile building block in synthetic chemistry.

This compound exhibits a range of biological activities that can be attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby altering their activity. This is particularly relevant in drug design where enzyme inhibition is a therapeutic target.
  • Receptor Modulation : It has been shown to modulate receptor activity, potentially influencing pathways related to inflammation and cellular signaling.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound can induce apoptosis in cancer cell lines through various pathways:

  • Cell Viability Assays : In vitro studies using different cancer cell lines such as HepG2 (liver cancer) have demonstrated significant cytotoxic effects. For example, an IC50 value (the concentration required to inhibit cell growth by 50%) was reported at approximately 5.89μM5.89\,\mu M for certain derivatives related to this compound .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically involve:

  • MTT Assay : This colorimetric assay measures cell viability based on mitochondrial activity. Results indicate that while some derivatives exhibit potent biological activity, they may also present toxicity risks at higher concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chemical structure can significantly impact its efficacy and selectivity:

ModificationEffect on Activity
Addition of functional groupsIncreased potency against specific targets
Alteration of steric hindranceChanges in enzyme binding affinity
Variation in electron-withdrawing groupsModulation of biological response

Research has shown that small changes in the chemical structure can lead to substantial differences in biological outcomes, emphasizing the importance of careful design in drug development.

Case Study 1: Antitumor Activity

In a recent study focusing on isoindolinone derivatives related to this compound, researchers evaluated their effects on HepG2 cells. The study found that certain derivatives exhibited significant antitumor activity, suggesting that modifications to the base structure can enhance therapeutic potential .

Case Study 2: Enzyme Inhibition Profile

Another study investigated the enzyme inhibition properties of this compound. The compound was found to effectively inhibit key enzymes involved in metabolic pathways associated with cancer proliferation. This finding underscores its potential as a lead compound for further drug development .

Safety and Toxicity

While this compound shows promise in various therapeutic applications, safety assessments are critical. Toxicity evaluations indicate that while effective at low concentrations, higher doses may lead to adverse effects. Continuous monitoring and optimization are necessary during development phases.

Properties

IUPAC Name

tert-butyl 2-cyano-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-8(2,3)12-7(11)9(4,5)6-10/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESJVZLQSJGIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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